molecular formula C22H21BrN2O3 B10919515 (2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

(2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No.: B10919515
M. Wt: 441.3 g/mol
InChI Key: KIMMQRYZDSYUGN-CSKARUKUSA-N
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Description

(2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a bromophenoxy group, a methoxyphenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-bromophenol with formaldehyde to form 2-bromophenoxymethyl alcohol. This intermediate is then reacted with 4-methoxybenzaldehyde under basic conditions to form the corresponding chalcone. Finally, the chalcone is reacted with 1-ethyl-1H-pyrazole-3-carbaldehyde in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: Shares the bromophenyl group but differs in the rest of the structure.

    Ferrocene: An organometallic compound with a different core structure but used in similar applications in materials science.

Uniqueness

(2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21BrN2O3

Molecular Weight

441.3 g/mol

IUPAC Name

(E)-3-[3-[(2-bromophenoxy)methyl]-4-methoxyphenyl]-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C22H21BrN2O3/c1-3-25-13-12-19(24-25)20(26)10-8-16-9-11-21(27-2)17(14-16)15-28-22-7-5-4-6-18(22)23/h4-14H,3,15H2,1-2H3/b10-8+

InChI Key

KIMMQRYZDSYUGN-CSKARUKUSA-N

Isomeric SMILES

CCN1C=CC(=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br

Canonical SMILES

CCN1C=CC(=N1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br

Origin of Product

United States

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